molecular formula C7H7NO4 B6273991 4-hydroxy-3-methoxypyridine-2-carboxylic acid CAS No. 1256834-31-7

4-hydroxy-3-methoxypyridine-2-carboxylic acid

Cat. No.: B6273991
CAS No.: 1256834-31-7
M. Wt: 169.1
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7NO4. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 4-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the one-pot synthesis from 4,6-dibromo-3-hydroxypyridine nitrile . The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or methoxylated derivatives .

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and other biological molecules . The carboxylic acid group contributes to its solubility and overall chemical behavior .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1256834-31-7

Molecular Formula

C7H7NO4

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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